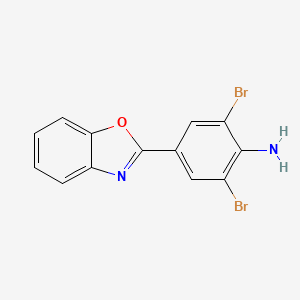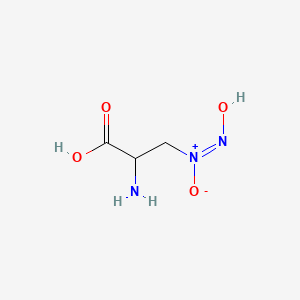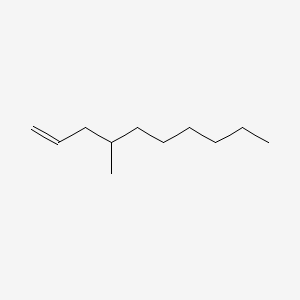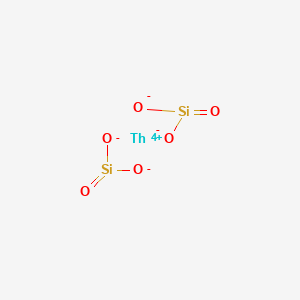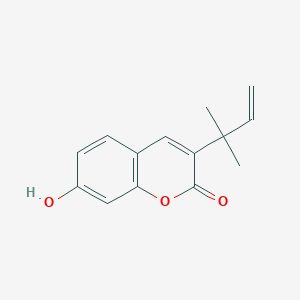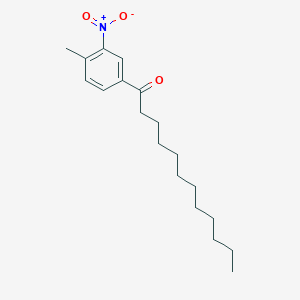![molecular formula C18H33NO4Si3 B13813787 Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester](/img/structure/B13813787.png)
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester is a complex organic compound that belongs to the class of silyl-protected amino acids. These compounds are often used in organic synthesis and medicinal chemistry due to their unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester typically involves the protection of glycine with trimethylsilyl groups. This can be achieved through the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The benzoyl group can be introduced through an esterification reaction with 2-hydroxybenzoic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale esterification and silylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyl groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its silyl-protected form allows for selective reactions at other functional groups.
Biology
In biological research, silyl-protected amino acids can be used in the study of enzyme mechanisms and protein synthesis.
Medicine
In medicinal chemistry, such compounds can be used in the design of prodrugs, where the silyl groups are removed in vivo to release the active drug.
Industry
In the chemical industry, these compounds can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester involves the cleavage of the silyl groups under physiological conditions, releasing the active glycine derivative. This can interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
- Glycine, N-(trimethylsilyl)-N-benzoyl-, trimethylsilyl ester
- Alanine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester
Uniqueness
The presence of the 2-[(trimethylsilyl)oxy]benzoyl group in Glycine, N-(trimethylsilyl)-N-[2-[(trimethylsilyl)oxy]benzoyl]-, trimethylsilyl ester provides unique reactivity and stability compared to other silyl-protected amino acids. This makes it particularly useful in selective organic synthesis and medicinal chemistry applications.
Propiedades
Fórmula molecular |
C18H33NO4Si3 |
|---|---|
Peso molecular |
411.7 g/mol |
Nombre IUPAC |
trimethylsilyl 2-[trimethylsilyl-(2-trimethylsilyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C18H33NO4Si3/c1-24(2,3)19(14-17(20)23-26(7,8)9)18(21)15-12-10-11-13-16(15)22-25(4,5)6/h10-13H,14H2,1-9H3 |
Clave InChI |
SJLWAPOSGSUWJU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CC(=O)O[Si](C)(C)C)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


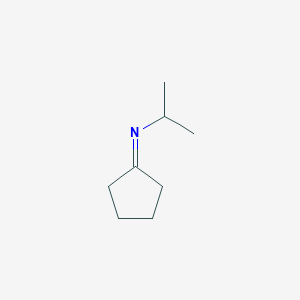
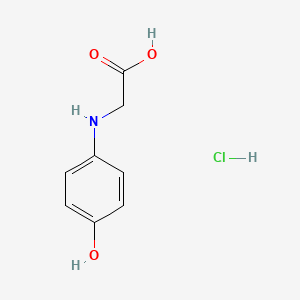
![4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-[(2-phenoxyacetyl)amino]purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B13813726.png)


![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)

